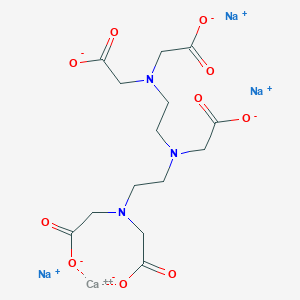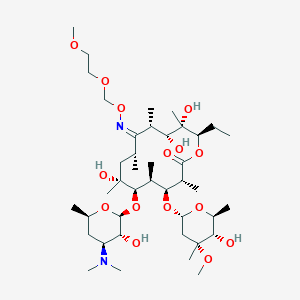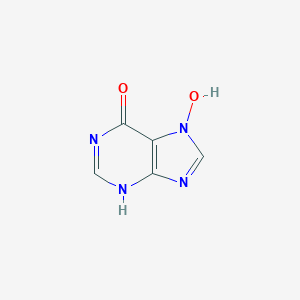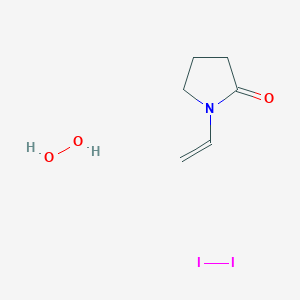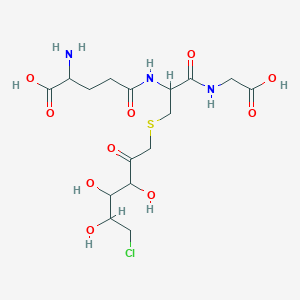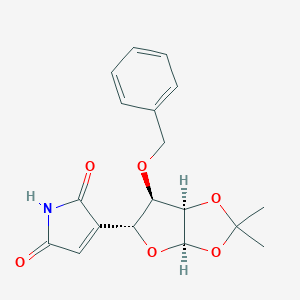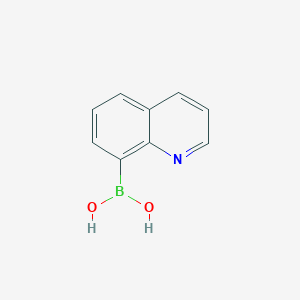
8-Quinolineboronic acid
Vue d'ensemble
Description
8-Quinolineboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H8BNO2 and its molecular weight is 172.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Probe for Carbohydrates : 8-Quinolineboronic acid acts as a novel fluorescent probe for carbohydrates, showing a significant increase in fluorescence intensity upon binding with carbohydrates, particularly in aqueous solutions at physiological pH (Yang et al., 2003).
Supramolecular Assembly : It plays a crucial role in supramolecular assembly through a unique intermolecular B-N bond mechanism, contributing to the design of new sugar sensors, molecular catalysts, and other supramolecular structures (Zhang et al., 2007).
Phosphorescent Molecular Switch : this compound can be used as a phosphorescent molecular switch in the detection of alpha-fetoprotein variant, aiding in the prediction of primary hepatocellular carcinoma (Liu et al., 2010).
Biological Activity : It's involved in the synthesis of novel nitrogenous heterocyclic compounds with potential antimicrobial and cytotoxic activity (Farhan & Saour, 2017).
Luminescence : this compound derivatives are used in synthesizing polyboron chelate compounds, influencing luminescence properties in various applications (Cui & Wang, 2006).
Bone Resorption Inhibition : A quinoxaline derivative of oleanolic acid, structurally modified from this compound, exhibits significant inhibition of bone resorption and osteoprotective effects in vivo (Zhao et al., 2011).
Coordination Complexes : It forms coordination complexes with metals like Cu, Ag, and Pd, useful in various chemical applications (Son et al., 2010).
Determination of Trace Alkaline Phosphatase : this compound is used in the determination of trace alkaline phosphatase for the forecast of human diseases (Liu et al., 2010).
Mécanisme D'action
Target of Action
8-Quinolineboronic acid, also known as Quinoline-8-boronic acid, is a heterocyclic organic compound used as a reactant in various chemical reactions
Mode of Action
The compound is involved in several chemical reactions, including C-H and C-S bond activations, synthesis of pyridazine via sequential amination, Suzuki coupling, and alkylation reactions . It also participates in Suzuki-Miyaura coupling reactions for the synthesis of biaryl monophosphorus ligands, fused tricyclic oxa-quinolones, or substituted β-amino acids .
Biochemical Pathways
It is known to be involved in suzuki-miyaura coupling reactions, which are widely used in organic chemistry for the formation of carbon-carbon bonds .
Result of Action
Its involvement in various chemical reactions suggests that it plays a crucial role in the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in methanol , indicating that its solubility can affect its action and efficacy. Furthermore, it should be stored in a dark place, sealed, and in dry conditions , suggesting that light, air, and moisture can affect its stability.
Safety and Hazards
8-Quinolineboronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Analyse Biochimique
Biochemical Properties
8-Quinolineboronic acid is involved in several biochemical reactions. It has been used as a reactant in C-H and C-S bond activations, synthesis of pyridazine via sequential amination, Suzuki coupling, alkylation reactions, and Suzuki-Miyaura coupling reactions for the synthesis of biaryl monophosphorus ligands, fused tricyclic oxa-quinolones, or substituted β-amino acids
Cellular Effects
Its involvement in Suzuki-Miyaura coupling reactions suggests it may influence cell function
Molecular Mechanism
The molecular mechanism of this compound is largely based on its role in Suzuki-Miyaura coupling reactions . This reaction involves the cross-coupling of an organoboron compound (like this compound) with a halide or pseudo-halide using a palladium catalyst
Metabolic Pathways
It’s known that it participates in Suzuki-Miyaura coupling reactions
Propriétés
IUPAC Name |
quinolin-8-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJJSKYICDAICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370270 | |
| Record name | Quinoline-8-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-58-8 | |
| Record name | 8-Quinolineboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline-8-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (quinolin-8-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-QUINOLINEBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QS1A25IJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



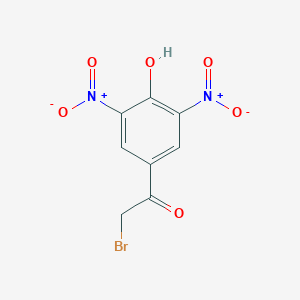
![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)
